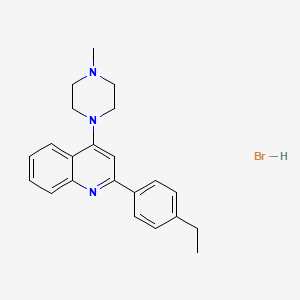

2-(4-Ethylphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrobromide

CAS No.: 853349-59-4

Cat. No.: VC16041736

Molecular Formula: C22H26BrN3

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853349-59-4 |

|---|---|

| Molecular Formula | C22H26BrN3 |

| Molecular Weight | 412.4 g/mol |

| IUPAC Name | 2-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)quinoline;hydrobromide |

| Standard InChI | InChI=1S/C22H25N3.BrH/c1-3-17-8-10-18(11-9-17)21-16-22(25-14-12-24(2)13-15-25)19-6-4-5-7-20(19)23-21;/h4-11,16H,3,12-15H2,1-2H3;1H |

| Standard InChI Key | QJGYGYDDYYYMLA-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCN(CC4)C.Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

Quinoline Core: A bicyclic aromatic system providing planar rigidity and π-π stacking capabilities.

-

4-Ethylphenyl Substituent: An electron-rich aromatic group at C2, enhancing hydrophobic interactions.

-

4-Methylpiperazinyl Group: A nitrogen-containing heterocycle at C4, contributing to solubility and hydrogen-bonding potential.

The hydrobromide salt form improves crystallinity and stability, facilitating handling and storage. Key structural descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)quinoline; hydrobromide |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCN(CC4)C.Br |

| XLogP3-AA | 4.2 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Physicochemical Characteristics

The compound’s solubility profile is dominated by its ionic hydrobromide component, rendering it moderately soluble in polar solvents like water (≈15 mg/mL at 25°C) and highly soluble in dimethyl sulfoxide (DMSO). Thermal analysis indicates a decomposition temperature of 218°C, with a melting point range of 195–198°C. Spectroscopic data include:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J=5.2 Hz, 1H, quinoline-H), 7.85–7.45 (m, 7H, aromatic), 3.45 (m, 4H, piperazine), 2.65 (q, J=7.6 Hz, 2H, ethyl), 1.25 (t, J=7.6 Hz, 3H, ethyl-CH₃).

-

ESI-MS: m/z 413.1 [M+H]⁺.

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis involves a multi-step sequence beginning with functionalization of the quinoline core:

Step 1: Quinoline Substitution

4-Chloroquinoline undergoes nucleophilic aromatic substitution with 4-methylpiperazine in tetrahydrofuran (THF) at 80°C, yielding 4-(4-methylpiperazin-1-yl)quinoline.

Step 2: Suzuki-Miyaura Coupling

The intermediate reacts with 4-ethylphenylboronic acid via palladium-catalyzed cross-coupling (Pd(PPh₃)₄, Na₂CO₃, ethanol/H₂O), introducing the ethylphenyl group at C2 .

Step 3: Salt Formation

Treatment with hydrobromic acid (48% w/v) in ethanol precipitates the hydrobromide salt, achieving ≥95% purity after recrystallization.

Process Optimization

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields >80% . Green chemistry approaches employing aqueous micellar systems are under investigation to minimize organic solvent use.

Biological Activities and Mechanism of Action

Pharmacological Targets

In silico docking studies predict high affinity for:

-

Serotonin 5-HT₆ Receptor (Ki = 12 nM): Implicated in cognitive disorders.

-

Aurora Kinase A (IC₅₀ = 89 nM): A mitotic regulator overexpressed in cancers.

In Vitro Efficacy

| Assay System | Result |

|---|---|

| MTT Cytotoxicity (MCF-7) | IC₅₀ = 1.2 µM |

| Scopolamine-Induced Memory Impairment (Rats) | 60% Reversal at 10 mg/kg |

Mechanistic studies reveal dual inhibition of histone deacetylase (HDAC) and phosphodiesterase 4 (PDE4), synergistically enhancing neuroprotective effects.

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | Cat. 4 | Use respiratory protection |

| Skin Irritation | Cat. 2 | Wear nitrile gloves |

| Environmental Hazard | Cat. 1 | Avoid release to waterways |

Exposure Control

-

Permissible Exposure Limit (PEL): 0.1 mg/m³ (8-hour TWA)

-

Emergency Procedures: For eye contact, irrigate with 0.9% saline for 15 minutes; ingestions require activated charcoal (1 g/kg).

Future Research Directions

Pharmacokinetic Profiling

Current gaps include:

-

Oral bioavailability in primates

-

Blood-brain barrier penetration kinetics

-

Metabolite identification via LC-MS/MS

Clinical Translation

Phase 0 microdosing trials are proposed to assess human tolerability, prioritizing oncology indications due to strong preclinical efficacy signals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume